molecular formula C13H13N5OS B11293421 N-[3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzamide

N-[3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzamide

Cat. No.: B11293421
M. Wt: 287.34 g/mol
InChI Key: BVFRHYPSTRDUOD-UHFFFAOYSA-N
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Description

N-[3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzamide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-3-isopropyl-1,2,4-triazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit enzymes like urease, which is crucial for the survival of certain microorganisms. The triazole and thiadiazole rings facilitate binding to the active site of the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives
  • Benzamide derivatives
  • Other heterocyclic compounds with triazole and thiadiazole rings

Uniqueness

N-[3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzamide is unique due to its specific combination of triazole and thiadiazole rings, which confer distinct pharmacological properties. Its isopropyl group further enhances its biological activity and specificity .

Properties

Molecular Formula

C13H13N5OS

Molecular Weight

287.34 g/mol

IUPAC Name

N-(3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide

InChI

InChI=1S/C13H13N5OS/c1-8(2)10-15-16-13-18(10)17-12(20-13)14-11(19)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,17,19)

InChI Key

BVFRHYPSTRDUOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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